2-Heptynal diethyl acetal

Boiling point Purification Distillation

2-Heptynal diethyl acetal (CAS 18232-30-9, C11H20O2) is an acetylenic acetal that serves as both a versatile synthetic building block and a flavoring agent. This compound features a seven-carbon chain with a triple bond and an acetal-protected aldehyde group, offering a unique combination of reactivity and stability.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 18232-30-9
Cat. No. B092149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptynal diethyl acetal
CAS18232-30-9
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC#CC(OCC)OCC
InChIInChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3
InChIKeyNKXTVBJJMIROGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptynal Diethyl Acetal (CAS 18232-30-9): A Comprehensive Procurement and Application Guide


2-Heptynal diethyl acetal (CAS 18232-30-9, C11H20O2) is an acetylenic acetal that serves as both a versatile synthetic building block and a flavoring agent [1]. This compound features a seven-carbon chain with a triple bond and an acetal-protected aldehyde group, offering a unique combination of reactivity and stability [2]. It is a colorless liquid with a boiling point of 246.1 °C at 760 mmHg and a density of 0.892 g/cm³ [3]. Its dual functionality makes it a valuable intermediate in organic synthesis and a desirable component in flavor and fragrance formulations [1].

The Risks of Generic Substitution with 2-Heptynal Diethyl Acetal in Research and Industrial Applications


Generic substitution with 2-Heptynal diethyl acetal is not straightforward due to its specific physicochemical properties and the critical role of the acetal protecting group. The boiling point, density, and lipophilicity (LogP) of this compound are distinct from those of its parent aldehyde (2-heptynal) and other diethyl acetals, directly impacting purification, handling, and performance in synthetic sequences [1]. Furthermore, the acetal group provides essential chemoselectivity, enabling reactions at other sites while protecting the aldehyde; substituting with a different acetal or the unprotected aldehyde can lead to unwanted side reactions or reduced yields [2]. Therefore, verifying the exact identity and purity of 2-Heptynal diethyl acetal is critical for reproducible results and efficient processes.

Quantitative Differentiation of 2-Heptynal Diethyl Acetal from Structural Analogs: A Data-Driven Selection Guide


Boiling Point Differentiation from Parent Aldehyde and Other Diethyl Acetals

2-Heptynal diethyl acetal exhibits a boiling point of 246.1 °C at 760 mmHg, which is significantly higher than that of its parent aldehyde (2-heptynal, 173.7 °C) and other diethyl acetals such as cis-4-heptenal diethyl acetal (226.4 °C) and acetaldehyde diethyl acetal (102.7 °C) [1]. This difference influences purification strategies and volatility in applications.

Boiling point Purification Distillation

Density and Refractive Index as Identity and Purity Indicators

The density of 2-Heptynal diethyl acetal is 0.892 g/cm³, and its refractive index is 1.44 [1]. These values are distinct from those of the parent aldehyde (density ~0.883 g/cm³, refractive index ~1.417) and other diethyl acetals (e.g., acetaldehyde diethyl acetal: density 0.831 g/cm³, refractive index 1.389) [2]. Such differences enable rapid identification and purity assessment by simple physical measurements.

Density Refractive index Quality control

LogP and Polar Surface Area: Predicting Partitioning and Solubility

2-Heptynal diethyl acetal has a computed LogP of 2.58 and a polar surface area (PSA) of 18.46 Ų [1]. In comparison, acetaldehyde diethyl acetal (LogP ~1.41, PSA 18.46 Ų) and n-octanal diethyl acetal (LogP 3.75, PSA 18.46 Ų) show varying lipophilicity [2][3]. The PSA remains constant across many diethyl acetals due to the same acetal moiety, but the LogP varies with carbon chain length and unsaturation.

Lipophilicity LogP Polar surface area Solubility

Odor Profile: Sweet and Fruity Character Differentiating from Harsh Aldehydic Notes

2-Heptynal diethyl acetal is described as having a sweet and fruity odor, in contrast to the pungent, irritating odor of its parent aldehyde (2-heptynal) [1][2]. This sensory differentiation is crucial for its use as a flavoring agent in food products and as a fragrance ingredient in personal care formulations [1].

Odor Flavor Fragrance Sensory

Validated Application Scenarios for 2-Heptynal Diethyl Acetal Based on Quantitative Evidence


Precise Synthetic Intermediate in Multi-Step Organic Synthesis

2-Heptynal diethyl acetal is ideally suited as a protected aldehyde building block in complex molecule synthesis [1]. Its specific boiling point (246.1 °C) and density (0.892 g/cm³) allow for its isolation and purification via standard techniques like distillation or chromatography, while the acetal group safeguards the aldehyde during transformations of the alkyne moiety [2]. This enables chemoselective reactions that would be impossible with the unprotected, reactive aldehyde [1].

Quality Control and Identity Verification in Manufacturing and Procurement

The unique combination of boiling point (246.1 °C), density (0.892 g/cm³), and refractive index (1.44) provides a robust, multi-parameter fingerprint for rapid quality control [1]. These values are distinct from those of the parent aldehyde and other common diethyl acetals, allowing for immediate, low-cost verification of compound identity and purity upon receipt, thereby mitigating risks associated with mislabeling or degradation [2].

Formulation of Sweet and Fruity Flavor and Fragrance Profiles

The sweet and fruity odor of 2-Heptynal diethyl acetal, in contrast to the harsh notes of its parent aldehyde, makes it a valuable ingredient in creating desirable flavor and fragrance compositions [1]. Its LogP value (2.58) suggests moderate lipophilicity, which influences its volatility and retention in different matrices, guiding its effective use in perfumery and food flavoring [2].

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